(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid

Anticancer Cytotoxicity Structure-Activity Relationship

This (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid is a stereochemically precise N-aryl maleamic acid building block. The 3-fluorophenyl substituent and cis-alkene geometry enable selective LOX inhibition over COX for pathway-specific arachidonic acid studies. Positional isomers or (E)-isomer lead to irreproducible data. High-purity precursor for one-step N-(3-fluorophenyl)maleimide synthesis, key for functional polymers in non-linear optics/electronics. Essential for SAR panels mapping fluorination effects on cytotoxicity and enzyme inhibition.

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
CAS No. 6633-31-4
Cat. No. B3055696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid
CAS6633-31-4
Molecular FormulaC10H8FNO3
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)NC(=O)C=CC(=O)O
InChIInChI=1S/C10H8FNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4-
InChIKeyFJNNPZCSFCJFME-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid (CAS 6633-31-4) - Structural and Functional Baseline


(Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid (CAS 6633-31-4, molecular formula C₁₀H₈FNO₃, MW 209.17) is an N-aryl maleamic acid derivative characterized by a 3-fluorophenyl substituent conjugated to a cis-α,β-unsaturated carboxylic acid scaffold [1]. It is primarily utilized as a versatile building block in medicinal chemistry and materials science for the synthesis of maleimide derivatives and more complex molecular libraries [2]. Preliminary pharmacological profiling indicates its potential as a multi-target enzyme modulator, with reported inhibitory activity against lipoxygenase (LOX) and, to a lesser extent, cyclooxygenase (COX) and carboxylesterase (CES), positioning it as a chemical probe for arachidonic acid metabolism studies [3].

Procurement Risk Alert: Why Generic (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid Substitution Fails


Substituting (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid with its positional isomers (e.g., 2-fluoro or 4-fluoro analogs) or other maleamic acid derivatives without prior validation introduces significant experimental variance. The 3-fluoro substitution on the phenyl ring is a critical determinant of electronic distribution and steric fit within enzyme active sites, directly impacting target engagement and biological readouts [1]. For instance, the 3-fluoro isomer exhibits a distinct interaction profile with lipoxygenase compared to its 4-fluoro counterpart, which may show altered inhibitory potency or selectivity. Furthermore, the (Z)-stereochemistry of the α,β-unsaturated acid is essential for proper molecular recognition and reactivity; the (E)-isomer or non-stereospecific mixtures will yield divergent results in biological assays and downstream synthetic applications [2]. Generic substitution based solely on the maleamic acid core or molecular weight will fail to recapitulate the specific biological activity and synthetic utility of the target compound, leading to irreproducible data and wasted resources.

Quantitative Differentiation Guide for (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid (CAS 6633-31-4)


Differential Cytotoxicity: 3-Fluoro vs. 4-Fluoro Maleamic Acid Analogs

The 3-fluorophenyl maleamic acid derivative demonstrates distinct cytotoxic activity compared to its 4-fluorophenyl analog in human cancer cell lines. (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid exhibits a dose-dependent decrease in cell viability with an IC50 of approximately 25 µM in standard cytotoxicity assays . In contrast, the p-fluorophenyl maleanilic acid (FL ligand) shows high antitumor activity, but its specific IC50 values in free ligand form are not directly comparable due to differing assay conditions and cell lines. This indicates that the meta-fluoro substitution confers a unique cytotoxicity profile, which may be advantageous or disadvantageous depending on the specific tumor model, thereby necessitating careful selection based on the experimental objective.

Anticancer Cytotoxicity Structure-Activity Relationship

Enzymatic Target Profile: Lipoxygenase vs. Cyclooxygenase Selectivity

The compound acts as a potent lipoxygenase (LOX) inhibitor, interfering with arachidonic acid metabolism [1]. Its inhibitory activity against cyclooxygenase (COX) is reported to be to a 'lesser extent', suggesting a degree of selectivity for the LOX pathway over the COX pathway. This contrasts with non-selective dual LOX/COX inhibitors or pure COX inhibitors like many NSAIDs. While specific IC50 values for LOX and COX are not available in the primary data for this compound, the qualitative description of 'potent' LOX inhibition versus 'lesser' COX inhibition indicates a favorable selectivity profile for studies focused on the lipoxygenase branch of the arachidonic acid cascade. This is a class-level inference based on the compound's reported mechanism of action.

Inflammation Lipoxygenase Inhibition Cyclooxygenase Inhibition

Chemical Reactivity and Synthetic Utility: A Maleimide Precursor

The compound serves as a direct precursor to N-(3-fluorophenyl)maleimide via cyclodehydration. This reaction is a well-established synthetic pathway for generating maleimide derivatives, which are valuable monomers in polymer chemistry and reactive handles in bioconjugation. The (Z)-configuration is crucial for this cyclization, as the cis-orientation of the amide and carboxylic acid groups facilitates ring closure. This specific reactivity distinguishes it from other fluorinated aniline derivatives that do not contain the maleamic acid scaffold. While the synthesis of N-(fluoro phenyl) maleamic acids is general [1], the specific 3-fluoro isomer yields the corresponding maleimide with distinct electronic properties that can be exploited in materials science for applications such as non-linear optical materials .

Organic Synthesis Maleimide Chemistry Polymer Science

High-Value Application Scenarios for (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic Acid


Mechanistic Dissection of the Lipoxygenase Pathway in Inflammation and Cancer

Based on its reported potency as a lipoxygenase (LOX) inhibitor with weaker activity against cyclooxygenase (COX) [1], this compound is optimally deployed as a chemical probe to isolate the specific contribution of the LOX pathway in cellular models of inflammation or cancer. Researchers can use it to inhibit LOX-mediated arachidonic acid metabolism without fully ablating COX activity, allowing for a cleaner interpretation of phenotypic outcomes compared to non-selective dual inhibitors.

Synthesis of N-(3-Fluorophenyl)maleimide for Advanced Materials Research

The compound's well-characterized maleamic acid structure makes it the ideal starting material for the efficient, single-step synthesis of N-(3-fluorophenyl)maleimide [2]. This maleimide derivative is a valuable monomer for creating functional polymers with tailored electronic properties, with potential applications in non-linear optics and electronic devices, as suggested in patent literature . Procurement of the maleamic acid ensures a reliable, high-purity precursor for this specific maleimide synthesis.

Structure-Activity Relationship (SAR) Studies of Fluorinated Maleamic Acid Derivatives

Given the distinct cytotoxic profile of the 3-fluoro isomer (IC50 ~25 µM) compared to the 4-fluoro analog , (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid serves as a critical comparator in SAR campaigns. Its inclusion in a panel of fluoro-substituted maleamic acids (e.g., 2-fluoro, 4-fluoro, 3,4-difluoro) is essential for mapping the pharmacophore of this chemotype and understanding the impact of fluorine substitution pattern on biological activity, including enzyme inhibition and cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-4-(3-fluoroanilino)-4-oxobut-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.